
2-((2-Methylbut-3-yn-2-yl)oxy)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methylbut-3-yn-2-yl)oxy)acetaldehyde is an organic compound with the molecular formula C7H10O2. It is characterized by the presence of an acetaldehyde group attached to an ether linkage, which is further connected to a 2-methylbut-3-yn-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-((2-Methylbut-3-yn-2-yl)oxy)acetaldehyde can be synthesized through the reaction of 2-methylbut-3-yn-2-ol with acetaldehyde under specific conditions. The reaction typically involves the use of a base or a Lewis acid catalyst to promote the formation of the ether linkage . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylbut-3-yn-2-yl)oxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: 2-((2-Methylbut-3-yn-2-yl)oxy)acetic acid.
Reduction: 2-((2-Methylbut-3-yn-2-yl)oxy)ethanol.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
2-((2-Methylbut-3-yn-2-yl)oxy)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and ethers.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((2-Methylbut-3-yn-2-yl)oxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ether linkage provides stability and can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-yn-2-ol: An alkynyl alcohol with similar structural features but lacks the aldehyde group.
2-((2-Methylbut-3-yn-2-yl)oxy)methylbenzene: Contains a benzene ring instead of an aldehyde group.
Triisopropyl((2-methylbut-3-yn-2-yl)oxy)silane: Contains a silane group instead of an aldehyde group.
Uniqueness
2-((2-Methylbut-3-yn-2-yl)oxy)acetaldehyde is unique due to the presence of both an aldehyde group and an ether linkage, which provides a combination of reactivity and stability not found in the similar compounds listed above.
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-(2-methylbut-3-yn-2-yloxy)acetaldehyde |
InChI |
InChI=1S/C7H10O2/c1-4-7(2,3)9-6-5-8/h1,5H,6H2,2-3H3 |
InChI Key |
PZJSOMIMEJUGQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)OCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



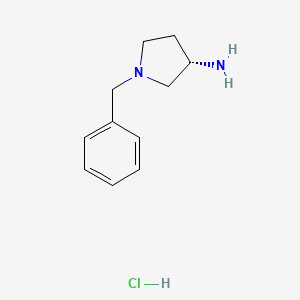

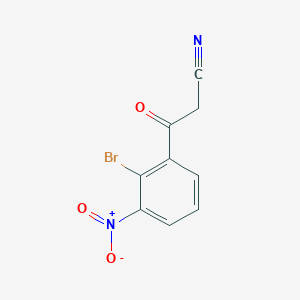
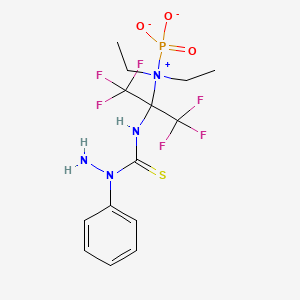
![2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12839351.png)

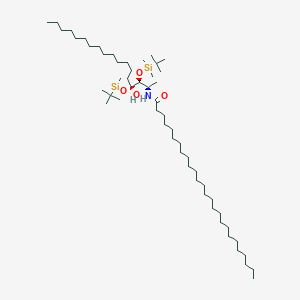

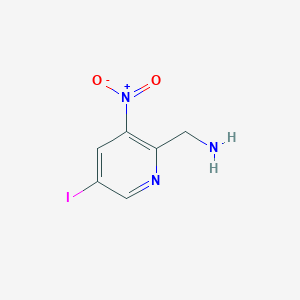


![7-Chloro-6-fluoro-3,4,4a,8a-tetrahydro-2H-benzo[b][1,4]oxazine](/img/structure/B12839383.png)

